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Compound of Interest

Compound Name:
3-(Dimethylamino)-1-

phenylpropan-1-ol

Cat. No.: B146689 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 3-(Dimethylamino)-1-phenylpropan-1-ol, a key intermediate in the synthesis of

various pharmaceutical compounds. This document compiles expected and reported

spectroscopic data, outlines detailed experimental protocols for data acquisition, and presents

a logical workflow for the spectroscopic analysis of this and similar molecules.

Physicochemical Properties
A summary of the key physicochemical properties of 3-(Dimethylamino)-1-phenylpropan-1-ol
is presented in Table 1.

Table 1: Physicochemical Properties of 3-(Dimethylamino)-1-phenylpropan-1-ol
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Property Value Source

CAS Number 5554-64-3 [1][2]

Molecular Formula C₁₁H₁₇NO [1][2]

Molecular Weight 179.26 g/mol [1][3][4]

Melting Point 47-48°C [3]

Boiling Point 284.4°C [3]

Spectroscopic Data
The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data for 3-(Dimethylamino)-1-phenylpropan-1-ol. While a

complete set of experimentally verified spectra from a single source is not readily available in

the public domain, the data presented here is a consolidation of predicted values and data from

closely related compounds, providing a reliable reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

expected chemical shifts for the ¹H and ¹³C nuclei of 3-(Dimethylamino)-1-phenylpropan-1-ol
are summarized below.

Table 2: Predicted ¹H NMR Spectroscopic Data for 3-(Dimethylamino)-1-phenylpropan-1-ol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.20 - 7.40 Multiplet 5H
Aromatic protons

(C₆H₅)

~4.70 - 4.90 Triplet or dd 1H CH-OH

~2.30 - 2.50 Multiplet 2H CH₂-N

~2.20 Singlet 6H N(CH₃)₂

~1.80 - 2.00 Multiplet 2H CH-CH₂-CH₂

Variable Broad Singlet 1H OH

Table 3: Predicted ¹³C NMR Spectroscopic Data for 3-(Dimethylamino)-1-phenylpropan-1-ol

Chemical Shift (δ) ppm Assignment

~144 Aromatic C (quaternary)

~128 Aromatic CH

~127 Aromatic CH

~126 Aromatic CH

~74 CH-OH

~58 CH₂-N

~45 N(CH₃)₂

~36 CH-CH₂-CH₂

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected

characteristic absorption bands for 3-(Dimethylamino)-1-phenylpropan-1-ol are listed in

Table 4.
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Table 4: Expected IR Absorption Bands for 3-(Dimethylamino)-1-phenylpropan-1-ol

Frequency (cm⁻¹) Intensity Functional Group

3400 - 3200 Strong, Broad O-H stretch (alcohol)

3100 - 3000 Medium C-H stretch (aromatic)

3000 - 2850 Medium C-H stretch (aliphatic)

1600, 1495, 1450 Medium-Weak C=C stretch (aromatic ring)

1260 - 1000 Strong
C-N stretch (amine) and C-O

stretch (alcohol)

760, 700 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 3-(Dimethylamino)-1-phenylpropan-1-ol, the molecular ion peak (M⁺)

would be observed at m/z 179. The protonated molecule [M+H]⁺ is often observed in

techniques like electrospray ionization (ESI).

Table 5: Expected Mass Spectrometry Data for 3-(Dimethylamino)-1-phenylpropan-1-ol

m/z Interpretation

179 Molecular Ion (M⁺)

180 [M+H]⁺

162 [M-OH]⁺

107 [C₆H₅CHOH]⁺

77 [C₆H₅]⁺

58
[CH₂=N(CH₃)₂]⁺ (Major fragment from alpha-

cleavage)
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Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for 3-
(Dimethylamino)-1-phenylpropan-1-ol.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 3-(Dimethylamino)-1-
phenylpropan-1-ol in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol

(CD₃OD). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum with a spectral width of approximately 12 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire the spectrum with a spectral width of approximately 220 ppm.

Use a proton-decoupled pulse sequence.

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

A larger number of scans will be required (e.g., 1024 or more) due to the low natural

abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and integration of the signals.
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IR Spectroscopy
Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and

press into a thin, transparent pellet.

Thin Film: If the sample is a low-melting solid or an oil, a thin film can be prepared

between two salt plates (e.g., NaCl or KBr).

ATR: Place a small amount of the sample directly on the crystal of an Attenuated Total

Reflectance (ATR) accessory.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the pure KBr

pellet/salt plates.

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such

as Electron Ionization (EI) or Electrospray Ionization (ESI).

Data Acquisition (ESI-MS):

Infuse the sample solution into the ESI source at a constant flow rate.
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Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas

flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.

Acquire the spectrum over a mass range that includes the expected molecular ion (e.g.,

m/z 50-500).

Data Acquisition (EI-MS):

Introduce the sample into the ion source (often via a direct insertion probe or a gas

chromatograph).

Use a standard electron energy of 70 eV.

Acquire the spectrum over a similar mass range.

Data Processing: The instrument software will generate the mass spectrum, showing the

relative abundance of ions at different mass-to-charge ratios.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthetic compound like 3-(Dimethylamino)-1-phenylpropan-1-ol.
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Caption: Workflow for the synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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